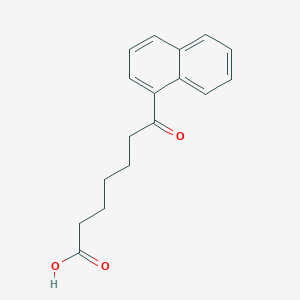

7-(1-Naphthyl)-7-oxoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-naphthalen-1-yl-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQDKZJQJMEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645319 | |

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-47-4 | |

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(1-Naphthyl)-7-oxoheptanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-(1-Naphthyl)-7-oxoheptanoic Acid

Introduction

7-(1-Naphthyl)-7-oxoheptanoic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a rigid, lipophilic naphthyl moiety connected to a flexible carboxylic acid chain, makes it a valuable building block for the synthesis of novel compounds. This guide provides a comprehensive, in-depth exploration of a robust and reliable pathway for the synthesis of this target molecule, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and efficient method for the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of naphthalene with pimelic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1]

Causality Behind Experimental Choices

-

Choice of Acylating Agent: Pimelic anhydride is the ideal acylating agent for this synthesis. The use of a cyclic anhydride in a Friedel-Crafts reaction directly yields a keto acid, thereby simplifying the synthetic route by avoiding subsequent hydrolysis steps that would be necessary if, for example, an ester of pimelic acid were used.

-

Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice. It is highly effective at activating the pimelic anhydride to generate the acylium ion, the electrophile in this reaction. A stoichiometric amount of AlCl₃ is required as it complexes with the carbonyl oxygen of the anhydride.

-

Regioselectivity: The Friedel-Crafts acylation of naphthalene can result in substitution at either the α (1) or β (2) position. Under kinetically controlled conditions (i.e., lower temperatures), the reaction favors the formation of the α-substituted product, 7-(1-Naphthyl)-7-oxoheptanoic acid.[2] This is because the carbocation intermediate formed during the attack at the α-position is more stable due to more extensive resonance delocalization across both rings of the naphthalene system.[2][3]

Visualizing the Synthesis Pathway

The overall workflow for the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid is depicted below.

Sources

A Technical Guide to Mito-V: A Novel Fluorescent Probe for Real-Time Intracellular Imaging of Mitochondrial Viscosity

Introduction: The Unseen Influence of Mitochondrial Viscosity

Within the intricate landscape of the living cell, mitochondria are not merely the proverbial "powerhouses"; they are dynamic hubs of metabolic activity, signaling, and quality control.[1][2] The microenvironment within these organelles is critical for maintaining cellular homeostasis, and one of its key physical parameters is viscosity.[3] Mitochondrial viscosity, far from being a static property, is a dynamic variable that influences protein diffusion, enzymatic reactions, and the transport of metabolites.[4][5] Abnormal changes in mitochondrial viscosity are increasingly recognized as significant indicators in a range of pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and various cancers.[4][6][7]

Traditional methods for studying mitochondrial function often fall short of capturing the dynamic changes in this specific physical property in real-time and within living systems. To address this critical gap, there is a pressing need for sophisticated tools that can precisely and sensitively report on viscosity changes specifically within the mitochondrial matrix. This guide introduces Mito-V , a novel, red-emitting fluorescent probe designed for the sensitive and selective monitoring of mitochondrial viscosity in living cells.[8][9] Developed to overcome the limitations of previous sensors, Mito-V offers high selectivity, sensitivity, and robust performance in complex biological environments, making it a powerful tool for researchers and drug development professionals.[8]

Probe Design and Sensing Mechanism

The rational design of a fluorescent probe is paramount to its success. Mito-V is engineered based on the principle of a "molecular rotor," a design strategy widely employed for viscosity-sensitive probes.[1][10] Its core structure consists of three key components:

-

A Fluorophore: The light-emitting component of the probe.

-

A Molecular Rotor: A segment of the molecule that can undergo intramolecular rotation.

-

A Targeting Moiety: A chemical group that directs the probe to a specific subcellular location, in this case, the mitochondria.

The sensing mechanism of Mito-V is based on the phenomenon of Twisted Intramolecular Charge Transfer (TICT) .[1][3][7][11] In a low-viscosity environment, the molecular rotor is free to rotate. Upon excitation with light, the molecule enters an excited state. The free rotation of the rotor provides a non-radiative pathway for the molecule to return to its ground state, meaning the energy is dissipated as heat rather than light, resulting in weak fluorescence.

However, in a high-viscosity environment, such as the gel-like matrix of the mitochondria, the intramolecular rotation of the rotor is restricted. This restriction closes the non-radiative decay pathway. Consequently, the excited molecule is forced to release its energy through the emission of photons, leading to a significant increase in fluorescence intensity.[12] This "light-up" response is directly proportional to the viscosity of the microenvironment.

Caption: The "Light-Up" Mechanism of a TICT-based Viscosity Probe.

Spectroscopic Properties and In Vitro Validation

A robust fluorescent probe must exhibit predictable and sensitive photophysical responses to its target analyte. The performance of Mito-V was characterized in a series of in vitro experiments by dissolving the probe in solvent systems of varying viscosity (e.g., methanol-glycerol mixtures).

| Property | Low Viscosity (Methanol) | High Viscosity (Glycerol) | Fold Change |

| Excitation Max (λex) | ~560 nm | ~560 nm | N/A |

| Emission Max (λem) | ~575 nm | ~575 nm | N/A |

| Relative Fluorescence Intensity | 1 | >20 | >20x |

| Quantum Yield (Φ) | Low | High | Significant Increase |

Note: The above data is a representative summary based on typical performance of hemicyanine-based viscosity probes.[5][13]

These results demonstrate a strong and direct linear relationship between the fluorescence intensity of Mito-V and the viscosity of the medium.[4] This intrinsic sensitivity is a critical prerequisite for quantitative imaging in complex cellular environments. Furthermore, the probe exhibits excellent photostability and minimal sensitivity to other environmental factors like pH, ensuring that the observed fluorescence changes are indeed reporting on viscosity.[3][11]

Experimental Protocol: Intracellular Imaging of Mitochondrial Viscosity

This section provides a detailed methodology for the application of Mito-V in live-cell imaging experiments.

I. Reagents and Materials

-

HeLa cells (or other cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Mito-V fluorescent probe

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Nystatin or Rotenone (as inducers of mitochondrial viscosity change)

-

MitoTracker™ Deep Red FM (for co-localization)

-

Confocal laser scanning microscope

II. Step-by-Step Workflow

-

Cell Culture and Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere and grow for 24 hours.

-

-

Probe Loading and Staining:

-

Prepare a stock solution of Mito-V (e.g., 1 mM) in high-quality DMSO.

-

Dilute the Mito-V stock solution in serum-free cell culture medium to a final working concentration (typically in the range of 1-10 µM).

-

Remove the culture medium from the cells, wash once with PBS, and add the Mito-V working solution.

-

Incubate the cells for 15-30 minutes at 37°C.

-

-

Inducing Viscosity Changes (Optional):

-

Co-localization with Mitochondrial Marker:

-

To confirm the specific accumulation of Mito-V in the mitochondria, co-stain the cells with a commercially available mitochondrial marker like MitoTracker™ Deep Red.

-

Follow the manufacturer's protocol for MitoTracker staining, typically involving a 15-30 minute incubation.

-

A high colocalization coefficient between the Mito-V signal and the MitoTracker signal confirms the probe's targeting accuracy.[4][15]

-

-

Confocal Microscopy and Image Acquisition:

-

After incubation, wash the cells twice with PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium or PBS to the dish for imaging.

-

Image the cells using a confocal laser scanning microscope.

-

Excitation: Use a laser line appropriate for Mito-V (e.g., 561 nm).

-

Emission: Collect the fluorescence signal in the appropriate range (e.g., 570-620 nm).

-

Acquire images of both control cells and treated cells (e.g., Nystatin-treated) under identical imaging parameters (laser power, gain, pinhole size) to ensure comparability.

-

Sources

- 1. Construction of a mitochondria-targeted fluorescent probe for the detection of viscosity in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Comprehensive monitoring of mitochondrial viscosity variation during different cell death processes by a NIR mitochondria-targeting fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mitochondria-targeted fluorescent probe with viscosity sensitivity to distinguish between normal and cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A targetable fluorescent probe for detecting mitochondrial viscosity in live cells by using fluorescence lifetime imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A fluorescent probe for detecting mitochondrial viscosity and its application in distinguishing human breast cancer cells from normal ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A molecular rotor sensor for detecting mitochondrial viscosity in apoptotic cells by two-photon fluorescence lifetime imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Real-time monitoring of abnormal mitochondrial viscosity in glioblastoma with a novel mitochondria-targeting fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and Screening of Fluorescent Probes Based upon Hemicyanine Dyes for Monitoring Mitochondrial Viscosity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel water-soluble near-infrared fluorescent probe for monitoring mitochondrial viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 7-(1-Naphthyl)-7-oxoheptanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 7-(1-Naphthyl)-7-oxoheptanoic acid

Introduction

7-(1-Naphthyl)-7-oxoheptanoic acid (CAS No. 13672-47-4) is a bifunctional organic molecule characterized by a terminal carboxylic acid, a seven-carbon aliphatic chain, and a bulky, aromatic naphthyl group attached via a ketone.[1][2][3] This unique structure, combining a hydrophilic acidic head with a large lipophilic tail, makes its physicochemical properties of paramount interest to researchers in medicinal chemistry and drug development. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and interaction with biological targets.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical attributes of 7-(1-Naphthyl)-7-oxoheptanoic acid. We will move beyond a simple recitation of data, delving into the causality behind these properties and presenting robust, field-proven experimental protocols for their determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Molecular and Physical Characteristics

A foundational understanding begins with the molecule's basic structural and physical data. These parameters are intrinsic to the compound and influence all other properties discussed herein.

Chemical Structure:

The molecule consists of a heptanoic acid backbone where the seventh carbon is part of a ketone, which is also attached to the 1-position of a naphthalene ring.

-

IUPAC Name: 7-(1-Naphthyl)-7-oxoheptanoic acid

Table 1: Summary of Physical Properties

| Property | Value | Source |

| Boiling Point | 487.1°C at 760 mmHg | [1] |

| Density | 1.163 g/cm³ | [1] |

| Flash Point | 262.5°C | [1] |

| Refractive Index | 1.594 | [1] |

| Vapor Pressure | 2.66 x 10⁻¹⁰ mmHg at 25°C | [1] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [1] |

Critical Properties in Drug Development & Experimental Determination

For any compound with therapeutic potential, three physicochemical parameters are of paramount importance: solubility, acidity (pKa), and lipophilicity (LogP). These properties govern how a molecule behaves in a biological system.

Lipophilicity (LogP)

Lipophilicity is arguably one of the most critical parameters in drug design, directly influencing a compound's ability to cross biological membranes. It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. The logarithm of this value, LogP, is a cornerstone of predictive models like Lipinski's Rule of Five, which suggests a LogP value of less than 5 is favorable for oral bioavailability.[5][6]

-

Expert Insight: For 7-(1-Naphthyl)-7-oxoheptanoic acid, the large, nonpolar naphthyl group is expected to confer significant lipophilicity. However, the ionizable carboxylic acid will modulate this property in a pH-dependent manner. A positive LogP value is anticipated, indicating a preference for the lipid phase over the aqueous phase.[7]

This is the gold-standard method for LogP measurement due to its accuracy.[7] The protocol is designed to be self-validating through the use of a standard curve and replicate measurements.

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing the two solvents and allowing the phases to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Standard Curve: Create a series of dilutions from the stock solution in n-octanol. Measure the absorbance of these standards at the molecule's λ_max (determined by a preliminary UV scan) using a UV-Vis spectrophotometer to generate a standard curve of absorbance versus concentration.

-

Partitioning: In a separatory funnel, combine a precise volume of the stock solution (e.g., 5 mL) with an equal volume of pre-saturated water.

-

Equilibration: Seal the funnel and shake vigorously for 5-10 minutes to facilitate partitioning. Subsequently, let the funnel stand undisturbed until the phases are completely separated.

-

Measurement: Carefully collect a sample from the n-octanol phase. Measure its UV absorbance.

-

Calculation:

-

Using the standard curve, determine the final concentration of the compound in the n-octanol phase ([organic]).

-

Calculate the concentration in the aqueous phase by subtraction: [aqueous] = [initial organic] - [final organic].

-

Calculate P = [organic] / [aqueous].

-

Calculate LogP = log₁₀(P).

-

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Ionization (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a carboxylic acid like 7-(1-Naphthyl)-7-oxoheptanoic acid, the carboxyl group (-COOH) can donate a proton to become a carboxylate (-COO⁻). This ionization state is critical as it dramatically increases aqueous solubility and alters how the molecule interacts with protein binding sites.[8]

-

Expert Insight: The pKa of a typical aliphatic carboxylic acid is around 4.76.[9] The electron-withdrawing effect of the adjacent ketone and naphthyl ring may slightly lower this value, likely placing the pKa in the range of 4.2 - 4.6. This means that at physiological pH (~7.4), the molecule will be almost entirely in its ionized, more water-soluble carboxylate form.

This method involves titrating the acidic compound with a strong base and monitoring the pH change to find the half-equivalence point, which corresponds to the pKa.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but its concentration should be minimized.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination:

-

Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found by taking the first derivative of the curve (ΔpH/ΔV).

-

The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the carboxylic acid.

-

Caption: Ionization state of the carboxylic acid relative to solution pH.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluid before it can be absorbed. The structure of 7-(1-Naphthyl)-7-oxoheptanoic acid presents a classic solubility challenge: a highly lipophilic naphthyl moiety counteracting the hydrophilic carboxylic acid.

-

Expert Insight: The solubility of this compound is expected to be low in neutral and acidic media, where the carboxylic acid is protonated (R-COOH). However, solubility should increase significantly in basic media (pH > pKa) as the ionized carboxylate (R-COO⁻) form predominates. Therefore, solubility determination must be conducted at a defined pH.

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline, PBS) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM). This creates a precipitate of any compound that is insoluble at that concentration.

-

Equilibration: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow the dissolution-precipitation equilibrium to be reached.

-

Separation: Centrifuge the plate to pellet the undissolved precipitate.

-

Analysis: Carefully transfer the supernatant to a new plate. Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method. The resulting concentration is the kinetic solubility.

Caption: Experimental workflow for kinetic solubility determination.

Synthesis and Structural Confirmation

While not a physicochemical property, the synthesis route provides context for potential impurities and is crucial for obtaining the material for study. A plausible and robust method for synthesizing 7-(1-Naphthyl)-7-oxoheptanoic acid is through Friedel-Crafts acylation.[10]

-

Synthetic Approach: This reaction would involve acylating naphthalene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10] The reaction is typically performed in an inert solvent such as dichloromethane. Following the acylation, an aqueous workup would yield the final product.[10][11]

Upon synthesis, structural confirmation is non-negotiable. A suite of spectroscopic techniques would be required:

-

¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight (270.32 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and aromatic C-H bands.

Conclusion

7-(1-Naphthyl)-7-oxoheptanoic acid is a molecule defined by its dualistic nature: a hydrophilic, ionizable carboxylic acid head and a large, lipophilic naphthyl tail. While basic physical data like boiling point and density are available, critical drug-like properties including LogP, pKa, and aqueous solubility must be determined empirically. The anticipated pKa of ~4.2-4.6 suggests the molecule will be predominantly ionized and more soluble at physiological pH. Its significant naphthyl component predicts a high LogP value, indicating good membrane permeability but also posing a challenge for aqueous solubility. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to accurately characterize these essential properties, enabling informed decisions in the complex process of drug discovery and development.

References

-

LookChem. Cas 13672-47-4, 7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Gao, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Wróblewska, K. W., & Giebułtowicz, J. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

PubChem - NIH. 7-Oxoheptanoic acid. [Link]

-

PubChem - NIH. 7-Benzoyloxy-7-oxoheptanoic acid. [Link]

-

LookChem. Cas 13672-47-4, 7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID. [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

PubChem - NIH. 7-(tert-Butoxy)-7-oxoheptanoic acid. [Link]

- Google Patents. US11230524B2 - Myocyte enhancer factor 2 (MEF2)

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

PubChem - NIH. 7-Chloro-7-oxoheptanoic acid. [Link]

-

Organic Syntheses Procedure. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]

-

US EPA. IUPAC - List Details - SRS. [Link]

-

Synthonix. 7-(tert-Butoxy)-7-oxoheptanoic acid. [Link]

- Google Patents. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)

-

pka bases.cdx. [Link]

-

PubChem - NIH. 7-(7-Cyanohept-2-ynoxy)-7-oxoheptanoic acid. [Link]

-

PubChem - NIH. 1-Acetamido-7-naphthol. [Link]

Sources

- 1. Cas 13672-47-4,7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID | lookchem [lookchem.com]

- 2. 13672-47-4|7-(1-Naphthyl)-7-oxoheptanoic acid|BLDpharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Potential Applications of Naphthyl-Containing Fatty Acids

Introduction

In the landscape of molecular tools and therapeutic development, the strategic combination of distinct chemical moieties often yields compounds with novel functionalities and enhanced capabilities. Naphthyl-containing fatty acids represent a compelling class of such hybrid molecules, integrating the lipophilic and biocompatible nature of fatty acids with the unique aromatic and photophysical properties of the naphthalene group. The fatty acid chain, a fundamental component of cellular lipids, provides a natural anchor for membrane insertion and participation in lipid metabolism, while the naphthalene scaffold, a versatile aromatic system, serves as a fluorescent reporter and a core structure in numerous FDA-approved therapeutics.[1]

This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of naphthyl-containing fatty acids. We will delve into their established use as sophisticated fluorescent probes for elucidating complex biological processes such as membrane dynamics and cellular trafficking. Furthermore, we will examine their burgeoning therapeutic potential, drawing from the known bioactivities of naphthalene derivatives and the role of fatty acids in disease pathology and drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecules in their experimental and therapeutic endeavors.

Section 1: Synthesis and Physicochemical Properties

The functionality of a naphthyl-containing fatty acid is intrinsically linked to its chemical structure. The synthesis strategy dictates the precise positioning of the naphthyl group, and in turn, the molecule's overall physicochemical characteristics govern its behavior in biological systems.

General Synthetic Strategies

The creation of naphthyl-containing fatty acids typically involves the covalent linkage of a naphthalene moiety to a fatty acid chain. Common synthetic approaches include:

-

Esterification/Amidation: A straightforward method involves forming an ester or amide bond between a carboxyl-functionalized naphthalene (a naphthoic acid) and a hydroxyl- or amino-functionalized fatty acid, or vice-versa. Acetylation using acetic anhydride is a classic example of this type of transformation.[2]

-

Friedel-Crafts Alkylation: This powerful reaction can be used to attach a fatty acid chain (or a precursor) to the naphthalene ring system using a catalyst like methanesulfonic acid.[3] This method allows for the formation of a direct carbon-carbon bond between the two components.

-

Multi-Component Reactions: More complex derivatives, such as amidoalkyl naphthols, can be synthesized via one-pot multicomponent reactions, like the Mannich reaction, which combines an aldehyde, an amine (or amide), and a naphthol.[4]

The choice of synthetic route is critical as it determines the nature of the linker between the two moieties, which can influence the probe's flexibility, stability, and biological activity.

Caption: General workflow for the synthesis of naphthyl-containing fatty acids.

Physicochemical Properties

The conjugation of a bulky, aromatic naphthalene group to a linear aliphatic fatty acid chain results in a molecule with unique amphipathic properties.

| Property | Typical Saturated Fatty Acid (e.g., Stearic Acid) | Naphthyl-Containing Fatty Acid | Rationale for Change |

| Solubility | Insoluble in water; soluble in organic solvents.[5] | Similar insolubility in water; solubility in organic solvents may vary based on linker. | The long hydrocarbon tail dominates water insolubility. The aromatic naphthyl group enhances affinity for non-polar organic solvents. |

| Melting Point | Relatively high for its size (e.g., ~70°C for Stearic Acid) due to efficient packing.[6] | Generally lower or disrupted compared to the parent fatty acid. | The bulky, non-linear naphthyl group disrupts the ordered, crystalline packing of the aliphatic chains, reducing the energy required to melt. |

| Fluorescence | None | Strong, often environmentally sensitive fluorescence.[7][8] | The naphthalene ring is an intrinsic fluorophore. Its emission properties (wavelength, lifetime) can be sensitive to the polarity of its local environment. |

| Critical Micelle Conc. | Forms micelles in aqueous solution above a certain concentration. | Expected to form micelles, potentially at a lower concentration. | The increased hydrophobicity and altered geometry from the naphthyl group can favor aggregation. |

Section 2: Application as Fluorescent Probes

The most established application of naphthyl-containing fatty acids is as fluorescent probes for biophysical and cell biology studies. The naphthalene moiety acts as a spectrophotometric "reporter," while the fatty acid chain acts as a "delivery vehicle" to target lipid-rich environments.

Probing Membrane Properties and Cellular Dynamics

Fluorescent fatty acid analogs are designed to mimic natural lipids, allowing them to be incorporated into cellular membranes and lipid droplets.[8] Naphthyl derivatives, such as those analogous to the well-known Laurdan probe, are particularly powerful because their fluorescence emission is sensitive to the polarity of their environment.[7]

-

Membrane Fluidity: In a fluid, disordered lipid membrane, water molecules can penetrate the bilayer, creating a more polar environment around the probe. This leads to a shift in the fluorescence emission. Conversely, in a rigid, ordered membrane, the environment is more non-polar. By measuring these spectral shifts, one can quantify membrane fluidity.

-

Intracellular Distribution: These probes can be used to monitor the trafficking and distribution of fatty acids within a living cell.[7] Fluorescence Lifetime Imaging Microscopy (FLIM) is a particularly powerful technique used with these probes. The fluorescence lifetime of the naphthyl group changes distinctly depending on its location, allowing for the simultaneous visualization of the probe in the plasma membrane, lipid droplets, and even acidic organelles like lysosomes.[7]

Mechanism of Environmental Sensitivity

The environmental sensitivity of dimethylaminonaphthalene-functionalized fatty acids arises from different excited states the fluorophore can adopt based on its surroundings.[7]

-

Locally Excited (LE) State: In the relatively polar environment of a cell membrane, the probe exists in a solvatochromic state.

-

Internal Charge Transfer (ICT) State: Within the highly non-polar, hydrophobic core of a lipid droplet, the probe shifts to an ICT state, which has a distinct fluorescence lifetime.

-

pH-Activated Emission (pHE) State: In the low-pH environment of a lysosome, a third, pH-activated state can be observed.[7]

Caption: Environmental influence on the excited state of a naphthyl-based probe.

Experimental Protocol: Live-Cell Imaging with a Naphthyl-Fatty Acid Probe

This protocol provides a generalized workflow for labeling live cells and imaging the intracellular distribution of a naphthyl-containing fatty acid using fluorescence microscopy.

Objective: To visualize the incorporation and localization of a naphthyl-fatty acid analog in cellular membranes and lipid droplets.

Materials:

-

Naphthyl-containing fatty acid probe (e.g., dimethylaminonaphthalene-functionalized derivative).

-

Live cells cultured on glass-bottom imaging dishes (e.g., PC-12 or HeLa).

-

Cell culture medium (e.g., DMEM).

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microscope equipped for live-cell imaging and UV excitation (e.g., ~360-380 nm).

Methodology:

-

Probe Preparation:

-

Prepare a concentrated stock solution (e.g., 1-10 mM) of the naphthyl-fatty acid probe in a suitable organic solvent like DMSO or ethanol.

-

To create a working solution, complex the probe with fatty acid-free BSA. First, dilute the stock solution into serum-free culture medium. Then, add this diluted probe solution to a solution of BSA in serum-free medium to achieve a final probe concentration of 1-10 µM and a probe:BSA molar ratio of approximately 2:1. This complexation step improves solubility and facilitates cellular uptake.

-

-

Cell Labeling:

-

Aspirate the culture medium from the cells in the imaging dish.

-

Wash the cells once with warm PBS.

-

Add the probe-BSA complex working solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time should be determined empirically.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with warm PBS or fresh culture medium to remove any unincorporated probe.

-

Add fresh, warm culture medium to the dish for imaging.

-

-

Imaging:

-

Transfer the dish to the fluorescence microscope.

-

Use an excitation wavelength appropriate for the naphthalene chromophore (typically in the UV range, ~370 nm).

-

Acquire images using emission channels appropriate for detecting the environmentally sensitive shifts (e.g., a "blue" channel for the non-polar environment and a "green/red" channel for the polar environment).

-

For advanced analysis, use a FLIM system to measure and map the fluorescence lifetime of the probe across the cell, which provides quantitative information on the local environment.[7]

-

Section 3: Therapeutic Potential

Beyond their utility as research tools, the unique combination of a bioactive naphthalene core and a cell-interacting fatty acid tail positions these molecules as promising therapeutic candidates.

The Naphthalene Scaffold in Drug Discovery

The naphthalene ring is a privileged scaffold in medicinal chemistry. Its rigid, aromatic structure provides an excellent platform for the spatial orientation of functional groups to interact with biological targets. Numerous FDA-approved drugs, including the anti-inflammatory Naproxen , the antifungal Terbinafine , and the beta-blocker Propranolol , contain a naphthalene core, highlighting its broad therapeutic relevance.[1] Naphthalene derivatives have been explored for a vast range of pathophysiological conditions, including cancer, inflammation, and microbial infections.[1][4]

Fatty Acids in Drug Delivery and Therapy

Fatty acids are not merely passive molecules; they have significant therapeutic potential. They can be used to:

-

Increase Drug Permeability: Attaching a fatty acid to a drug molecule (creating a prodrug) can enhance its lipid solubility, thereby improving its absorption and ability to cross cell membranes.[9]

-

Target Tissues: Certain cancer cells exhibit altered fatty acid metabolism, which can be exploited for targeted drug delivery.

-

Direct Bioactivity: Specific fatty acids, such as Palmitoleic acid, have shown direct therapeutic effects in metabolic diseases like non-alcoholic fatty liver disease (NAFLD) by modulating processes like ferroptosis and lipid metabolism.[10] Omega-3 fatty acids are well-known for their anti-inflammatory properties and their potential as adjuvants in cancer therapy.[11][12]

A Hypothetical Anticancer Mechanism

By combining a cytotoxic naphthalene derivative with a fatty acid, one could design a molecule that preferentially targets cancer cells.

Hypothesized Mechanism:

-

Targeting & Uptake: The fatty acid tail facilitates the molecule's incorporation into the plasma membranes of rapidly dividing cancer cells, which have a high demand for lipids.

-

Intracellular Release: Once inside the cell, the linker may be cleaved by intracellular enzymes (e.g., esterases), releasing the active naphthalene-based cytotoxic agent.

-

Induction of Apoptosis: Naphthalene metabolites, such as epoxides and naphthoquinones, are known to be reactive and can induce cytotoxicity by covalently binding to cellular proteins or generating reactive oxygen species (ROS), leading to oxidative stress and programmed cell death (apoptosis).[1]

Caption: Hypothetical anticancer mechanism of a naphthyl-fatty acid conjugate.

Section 4: Other Potential Applications

-

Environmental Remediation: Fatty acid-modified materials have been shown to be effective biosorbents for removing pollutants like naphthalene from aqueous solutions.[13][14] This suggests a role for the molecules themselves in environmental sensing or sequestration technologies.

-

Materials Science: The unique amphipathic nature of these molecules could be exploited in the formation of novel self-assembling structures, such as vesicles or nanotubes, for various material science applications.

Conclusion and Future Outlook

Naphthyl-containing fatty acids are a versatile class of molecules with demonstrated utility and significant untapped potential. Their primary role as environmentally sensitive fluorescent probes has already provided invaluable insights into the complex world of lipid biology and membrane dynamics. Looking forward, the true frontier lies in harnessing their therapeutic potential. The convergence of a proven medicinal scaffold with a biocompatible targeting and delivery moiety presents a rational design strategy for developing novel therapeutics, particularly in oncology and metabolic diseases. Future research should focus on optimizing the linker chemistry for controlled drug release, exploring a wider range of bioactive naphthalene cores, and conducting rigorous preclinical studies to validate their therapeutic efficacy and safety.

References

-

Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. (n.d.). MDPI. [Link]

-

Fluorescent Probes of Biological Membranes. (n.d.). PNAS. [Link]

-

Synthesis of Beta Naphthyl Acetate Simulation. (n.d.). PraxiLabs. [Link]

-

Naphthenic acids. (n.d.). PubChem - NIH. [Link]

-

Study on synthesis of alkyl naphthalene base oils and their lubricating properties. (n.d.). ResearchGate. [Link]

-

Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. (n.d.). NIH. [Link]

-

Pharmaceutical Organic Chemistry 2 Notes | B Pharmacy 3rd Semester. (2024-03-25). Imperfect Pharmacy Notes. [Link]

-

Naphthyl phthalic acid. (n.d.). PubChem - NIH. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019-01-01). PubMed. [Link]

-

Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. (n.d.). MDPI. [Link]

-

Properties of Fatty Acids | Physical and Chemical Properties. (2021-06-14). YouTube. [Link]

-

Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders. (2024-12-05). PubMed. [Link]

-

Commercial and Therapeutic Potential of Plant-Based Fatty Acids. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Naphthol Derivative. (n.d.). ResearchGate. [Link]

-

Fatty acid synthesis. (n.d.). Wikipedia. [Link]

-

Critical Review on Fatty Acid-Based Food and Nutraceuticals as Supporting Therapy in Cancer. (n.d.). MDPI. [Link]

-

Physical and chemical properties of fatty acids | Chemistry of lipids part 2. (2022-04-08). YouTube. [Link]

-

APPLICATION OF FATTY ACID FOR PHARMACEUTICALS. (2018-09-19). ThaiJO. [Link]

-

Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. (n.d.). MDPI. [Link]

-

Adsorption of naphthalene from aqueous solution onto fatty acid modified walnut shells. (n.d.). PubMed. [Link]

- New fatty acid derivatives. (n.d.).

-

Adsorption of naphthalene from aqueous solution onto fatty acid modified walnut shells. (2025-08-10). ResearchGate. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. praxilabs.com [praxilabs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 10. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Adsorption of naphthalene from aqueous solution onto fatty acid modified walnut shells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Part 1: The Investigative Strategy: From Phenotype to Target

An in-depth technical guide or whitepaper on the core.## Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Bioactive Compounds – A Case Study Approach with 7-(1-Naphthyl)-7-oxoheptanoic Acid

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel chemical entities. While the specific compound, 7-(1-Naphthyl)-7-oxoheptanoic acid (hereafter designated as NOHA), is used as a hypothetical subject for this case study, the principles, workflows, and experimental designs detailed herein are universally applicable to the broader field of drug discovery and chemical biology. Our focus is on a logical, multi-pronged approach that begins with broad phenotypic observations and systematically narrows down to specific molecular targets and pathways. This document is intended for researchers, scientists, and drug development professionals who are tasked with transforming a bioactive "hit" into a well-understood lead compound.

The journey to uncover a compound's MoA is not linear; it is an iterative process of hypothesis generation, testing, and refinement. Our strategic approach for NOHA, a compound with an unknown biological function, is built on a foundation of systematic inquiry. The initial challenge is the vast landscape of potential cellular interactions. Therefore, our first objective is not to find the specific target, but to identify a consistent and measurable biological effect.

Initial Steps: In Silico Prediction and Phenotypic Screening

Before committing to resource-intensive wet-lab experiments, we leverage computational methods to generate initial hypotheses. This in silico approach analyzes the chemical structure of NOHA to predict potential protein targets. Concurrently, we perform broad, unbiased phenotypic screening to identify any observable effect of NOHA on cells.

Caption: Initial hypothesis generation for NOHA's MoA.

Causality Behind This Approach:

-

Expertise & Experience: We know that structurally similar compounds often share targets. By searching databases like PubChem and DrugBank, we can rapidly identify known compounds that resemble NOHA, providing an immediate list of potential target classes. Reverse docking, where we screen the NOHA structure against a library of known protein binding sites, further refines this list. This is a cost-effective method to narrow down the vast search space.

-

Trustworthiness: Phenotypic screening provides unbiased, functional data. Instead of assuming a target, we let the biological system reveal the compound's most potent effect. Using a diverse panel of cell lines (e.g., from different tissues or with different genetic backgrounds) helps ensure the observed phenotype is not a cell-line-specific artifact. A consistent phenotype, such as cell cycle arrest in multiple cancer cell lines, provides a robust starting point for investigation.

Protocol 1: High-Content Phenotypic Screening

-

Cell Plating: Seed a panel of 10-20 different human cancer cell lines in 384-well, optically clear bottom plates at a pre-optimized density.

-

Compound Treatment: Add NOHA in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine). Incubate for 48-72 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes. A common combination includes:

-

Hoechst 33342: To identify and count nuclei (total cell number).

-

CellMask™ Green: To delineate the cytoplasm and measure cell size/shape.

-

Annexin V-FITC / Propidium Iodide: To identify apoptotic and necrotic cells, respectively.

-

-

Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well.

-

Data Analysis: Use image analysis software to quantify various phenotypic parameters per cell:

-

Cell count (as a measure of proliferation/cytotoxicity).

-

Nuclear size and intensity.

-

Cellular morphology (area, perimeter, roundness).

-

Percentage of apoptotic/necrotic cells.

-

-

Hit Identification: A "hit" is defined as a consistent, dose-dependent change in one or more parameters across multiple cell lines.

Part 2: Target Identification and Validation

With a confirmed phenotype (e.g., let's assume NOHA induces apoptosis in non-small cell lung cancer lines) and a list of putative targets from in silico analysis, the next phase is to physically identify the direct binding partner(s) of NOHA.

Affinity-Based Target Identification

This classical approach uses a modified version of NOHA as "bait" to capture its binding partners from a cell lysate.

Caption: Workflow for identifying NOHA targets via affinity chromatography.

Causality Behind This Approach:

-

Expertise & Experience: Affinity chromatography is a direct method for identifying binding partners. The key challenge is designing an affinity probe (e.g., NOHA-linker-biotin) that retains the biological activity of the parent compound. The linker position must be chosen carefully to avoid disrupting the pharmacophore. A control experiment using beads without the bait, or with a structurally similar but inactive compound, is crucial to distinguish true binders from non-specific interactions.

-

Trustworthiness: The self-validating aspect of this protocol lies in the specificity of the elution. Proteins that are specifically eluted (e.g., by competition with excess free NOHA) are much more likely to be true targets than those that require harsh, denaturing conditions for removal. Subsequent identification by mass spectrometry provides a high-confidence list of candidates.

Label-Free Target Identification: Thermal Proteome Profiling (TPP)

TPP is a powerful, unbiased method that identifies targets by detecting changes in protein thermal stability upon ligand binding, directly in a cellular context.

Causality Behind This Approach:

-

Expertise & Experience: TPP operates on the principle that a protein's structure is stabilized when it binds to a ligand, increasing its melting temperature (Tm). This method is advantageous because it requires no chemical modification of the compound and can be performed in intact cells, preserving the native protein environment.

-

Trustworthiness: The method's internal validation comes from generating full melting curves for thousands of proteins. A statistically significant and dose-dependent shift in the melting curve for a specific protein in the presence of NOHA is strong evidence of direct engagement.

Protocol 2: Thermal Proteome Profiling (Cell-Based)

-

Cell Culture & Treatment: Grow target cells (e.g., A549 lung cancer cells) to ~80% confluency. Treat one set of cells with NOHA (at 10x EC50) and a control set with vehicle (DMSO) for 1-2 hours.

-

Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell suspension into 10 separate PCR tubes for each condition (NOHA-treated and control).

-

Heating Gradient: Place the 20 tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 37°C to 67°C in 3-4°C increments).

-

Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins by ultracentrifugation.

-

Sample Preparation for MS:

-

Collect the supernatant from each tube.

-

Perform a tryptic digest to generate peptides.

-

Label the peptides from each temperature point with a different isobaric tag (e.g., TMT10plex).

-

Pool the labeled peptides from the control and NOHA-treated sets into two separate samples.

-

-

LC-MS/MS Analysis: Analyze the two pooled samples by high-resolution quantitative mass spectrometry.

-

Data Analysis:

-

Quantify the relative abundance of each peptide at each temperature point.

-

Generate melting curves for each identified protein by plotting the soluble fraction versus temperature.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the control and NOHA-treated samples.

-

Identify proteins with a significant ΔTm between the two conditions as potential targets.

-

Biophysical Validation: Surface Plasmon Resonance (SPR)

Once high-confidence targets are identified (e.g., Protein X), the direct binding interaction must be quantitatively validated. SPR is the gold standard for measuring real-time binding kinetics.

Causality Behind This Approach:

-

Expertise & Experience: SPR provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates. This level of detail is critical for lead optimization. The experimental design involves immobilizing the purified target protein on a sensor chip and flowing different concentrations of NOHA over the surface.

-

Trustworthiness: The data is self-validating through its dose-dependency and kinetic profile. A specific binding event will show a concentration-dependent increase in the response signal and fit well to established kinetic models (e.g., 1:1 binding). This distinguishes true binding from non-specific interactions or artifacts.

| Parameter | Affinity Chromatography | Thermal Proteome Profiling (TPP) | Surface Plasmon Resonance (SPR) |

| Principle | Physical pull-down of binding partners | Ligand-induced thermal stabilization | Change in refractive index upon binding |

| Compound Mod. | Required (e.g., biotinylation) | Not required | Not required |

| Context | In vitro (cell lysate) | In situ (intact cells) or in vitro | In vitro (purified components) |

| Output | List of potential binding proteins | Proteome-wide thermal shifts (ΔTm) | Binding affinity (KD), on/off rates |

| Primary Use | Target discovery | Target discovery and engagement | Quantitative validation of binding |

Part 3: Pathway Elucidation and Functional Confirmation

Identifying the direct target is a milestone, but understanding the downstream functional consequences is the ultimate goal. This involves placing the NOHA-target interaction into a biological context.

Let's hypothesize our preceding experiments identified and validated that NOHA directly binds to and inhibits a kinase, "Apoptosis Signaling Kinase 1" (ASK1). Now, we must confirm that inhibiting this target with NOHA leads to the observed apoptotic phenotype.

Caption: A multi-assay strategy to validate the functional consequences of NOHA.

Protocol 3: Western Blot for Pathway Analysis

-

Treatment and Lysis: Treat A549 cells with varying concentrations of NOHA for different time points (e.g., 0, 1, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against:

-

Phospho-ASK1 (to show target inhibition).

-

Total ASK1 (as a loading control).

-

Phospho-p38 MAPK (a downstream substrate of ASK1).

-

Total p38 MAPK.

-

Cleaved PARP (a marker of apoptosis).

-

β-Actin (as a loading control).

-

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities. A successful result would show a dose- and time-dependent decrease in p-ASK1 and p-p38, and a corresponding increase in cleaved PARP, with no change in total protein levels.

By systematically applying this multi-faceted approach—from broad, unbiased screening to specific, quantitative validation—researchers can confidently and efficiently elucidate the mechanism of action for novel compounds like 7-(1-Naphthyl)-7-oxoheptanoic acid, transforming a chemical curiosity into a well-defined tool for scientific inquiry or therapeutic development.

References

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

-

A Review of Computational Methods for Predicting Drug Targets. PubMed. Available at: [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

-

Phenotypic Screening. Sygnature Discovery. Available at: [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

-

Affinity-based target identification for bioactive small molecules. Royal Society of Chemistry. Available at: [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

-

Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. Available at: [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. Available at: [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

-

Kinase activity-tagged western blotting assay. PubMed. Available at: [Link]

-

Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. Available at: [Link]

-

Assaying cell cycle status using flow cytometry. National Institutes of Health. Available at: [Link]

A Technical Guide to the Derivatives of 7-(1-Naphthyl)-7-oxoheptanoic Acid: Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide explores the derivatives of a unique naphthalene-containing molecule, 7-(1-Naphthyl)-7-oxoheptanoic acid. While direct studies on this specific compound are limited, by examining analogous structures—naphthyl ketones, heptanoic acid derivatives, and other functionalized naphthalene compounds—we can infer a rich potential for derivatization and application. This document provides a comprehensive overview of prospective synthetic strategies, potential biological activities, and plausible therapeutic uses for novel derivatives of 7-(1-Naphthyl)-7-oxoheptanoic acid, grounded in established principles of medicinal chemistry and structure-activity relationships. We will delve into potential applications in oncology, inflammation, and infectious diseases, providing detailed experimental protocols and conceptual frameworks to guide researchers in this promising area of drug discovery.

Introduction: The Naphthalene Moiety as a Privileged Scaffold

Naphthalene, a simple bicyclic aromatic hydrocarbon, is a recurring motif in a multitude of biologically active compounds.[2] Its rigid, planar structure and lipophilic nature allow for effective interaction with various biological targets. Marketed drugs containing the naphthalene moiety, such as the antifungal naftifine and the antibiotic nafcillin, underscore its therapeutic relevance.[1] The core structure of 7-(1-Naphthyl)-7-oxoheptanoic acid combines this privileged naphthalene ring with a seven-carbon aliphatic chain containing a ketone and a carboxylic acid. This unique combination of functional groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The heptanoic acid component, a seven-carbon fatty acid, can influence solubility, membrane permeability, and metabolic stability.[3][4] Derivatives of heptanoic acid are used in various pharmaceutical applications, including as intermediates in drug synthesis and as components of drug delivery systems.[5] The ketone and carboxylic acid functionalities present on the aliphatic chain of 7-(1-Naphthyl)-7-oxoheptanoic acid are prime handles for derivatization, enabling the creation of amides, esters, and other analogs with diverse physicochemical properties.

Synthetic Strategies for Derivatization

The chemical structure of 7-(1-Naphthyl)-7-oxoheptanoic acid offers several avenues for the synthesis of a diverse library of derivatives. The primary points of modification are the carboxylic acid group, the ketone, and the naphthalene ring itself.

Modification of the Carboxylic Acid

The carboxylic acid is readily converted into a variety of functional groups, most notably esters and amides.

-

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a range of esters. This can modulate lipophilicity and cell permeability.

-

Amidation: Coupling of the carboxylic acid with a diverse array of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) can produce a library of amides. This is a common strategy in drug discovery to introduce new pharmacophoric elements and to enhance biological activity.

Modification of the Ketone

The ketone group can be a target for several transformations:

-

Reduction: Reduction to the corresponding secondary alcohol introduces a new chiral center and a hydrogen bond donor, which could lead to altered target interactions.

-

Reductive Amination: Conversion to an amine via reductive amination with ammonia or primary/secondary amines can introduce basic centers, potentially improving aqueous solubility and allowing for salt formation.

-

Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides can convert the ketone into an alkene, offering a significant change in geometry and electronic properties.

Modification of the Naphthalene Ring

Electrophilic aromatic substitution reactions on the naphthalene ring can introduce a variety of substituents, although regioselectivity can be a challenge.

-

Halogenation, Nitration, and Sulfonation: These classic electrophilic substitution reactions can provide intermediates for further functionalization. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated.

A potential synthetic workflow for generating derivatives is illustrated below:

Caption: Synthetic pathways for derivatization.

Potential Therapeutic Applications and Biological Activities

Based on the extensive research into naphthalene derivatives, we can project several promising therapeutic avenues for analogs of 7-(1-Naphthyl)-7-oxoheptanoic acid.[6][7][8]

Anticancer Activity

Naphthalene-containing compounds have demonstrated significant potential as anticancer agents.[7][9] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For instance, some naphthalene derivatives have been shown to inhibit the CREB-mediated gene transcription, which is often dysregulated in cancer.[10]

Hypothesized Mechanism of Action: Derivatives of 7-(1-Naphthyl)-7-oxoheptanoic acid could potentially exert anticancer effects through various mechanisms, including:

-

Kinase Inhibition: The naphthalene moiety could serve as a scaffold for designing inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some naphthalene derivatives are known to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

-

Topoisomerase Inhibition: The planar naphthalene ring system could intercalate into DNA, potentially inhibiting the function of topoisomerases and leading to DNA damage in cancer cells.

The following diagram illustrates a potential mechanism of action for a hypothetical anticancer derivative:

Caption: Potential anticancer mechanisms of action.

Anti-inflammatory Activity

Chronic inflammation is a key factor in a wide range of diseases. Naphthalene derivatives have been investigated for their anti-inflammatory properties.[8][11] Some have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Hypothesized Mechanism of Action: Derivatives could potentially modulate inflammatory pathways by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The carboxylic acid moiety is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.

Antimicrobial Activity

The naphthalene scaffold is present in several clinically used antimicrobial agents.[1][6] Synthetic naphthalene derivatives have shown broad-spectrum activity against various bacteria and fungi.[2]

Hypothesized Mechanism of Action: The antimicrobial effects could arise from:

-

Disruption of Microbial Cell Membranes: The lipophilic naphthalene core could intercalate into and disrupt the integrity of bacterial or fungal cell membranes.

-

Inhibition of Essential Enzymes: Derivatives could be designed to inhibit microbial enzymes that are crucial for survival, such as those involved in cell wall synthesis or DNA replication.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for 7-(1-Naphthyl)-7-oxoheptanoic acid is unavailable, we can extrapolate from related compound classes. For many biologically active naphthalene derivatives, the nature and position of substituents on the naphthalene ring are critical for activity.[12] Similarly, modifications to the aliphatic chain, such as altering its length or the nature of the functional groups, will likely have a significant impact on potency and selectivity.

Key Considerations for SAR Studies:

-

Position of Naphthalene Substitution: The biological activity of 1-substituted naphthalenes often differs from that of 2-substituted isomers.

-

Electronic Properties of Substituents: The introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can significantly influence target binding.

-

Stereochemistry: For derivatives where new chiral centers are introduced (e.g., by reduction of the ketone), the stereochemistry will likely be crucial for biological activity.

Experimental Protocols

General Synthesis of an Amide Derivative

This protocol describes a general method for synthesizing an amide derivative from 7-(1-Naphthyl)-7-oxoheptanoic acid.

Materials:

-

7-(1-Naphthyl)-7-oxoheptanoic acid

-

Amine of choice (e.g., benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Dissolve 7-(1-Naphthyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.2 eq) and DCC (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) and TEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized derivatives against a cancer cell line.

Materials:

-

Cancer cell line of choice (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized derivatives dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table provides hypothetical IC50 values for a series of amide derivatives of 7-(1-Naphthyl)-7-oxoheptanoic acid against a model cancer cell line, illustrating potential SAR trends.

| Compound ID | R Group (Amide) | IC50 (µM) vs. MCF-7 |

| Parent Acid | -OH | >100 |

| DA-01 | -NH-benzyl | 25.4 |

| DA-02 | -NH-(4-chlorobenzyl) | 12.8 |

| DA-03 | -NH-(4-methoxybenzyl) | 35.1 |

| DA-04 | -NH-cyclohexyl | 42.5 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 7-(1-Naphthyl)-7-oxoheptanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from the vast body of research on naphthalene derivatives, it is possible to generate diverse chemical libraries with the potential for significant biological activity. The exploration of these derivatives in the areas of oncology, inflammation, and infectious diseases is a scientifically sound and promising endeavor. Future work should focus on the synthesis and screening of a broad range of derivatives to establish robust structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates. The adaptability of this chemical scaffold, coupled with the proven therapeutic value of the naphthalene moiety, positions these compounds as an exciting frontier in drug discovery.

References

-

MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Retrieved from [Link]

-

NIH. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). naphthalene derivatives : a new range of antimicrobials with high therapeutic value. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship of a novel class of naphthyl amide KATP channel openers. Retrieved from [Link]

-

NIH. (n.d.). Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heptanoic Acid in Chemical Synthesis: A Supplier's Perspective. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 12. Structure-activity relationship of a novel class of naphthyl amide KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Research Framework for Investigating the Biological Activity of the Novel Compound 7-(1-Naphthyl)-7-oxoheptanoic Acid

An in-depth technical guide or whitepaper on the core biological activity of 7-(1-Naphthyl)-7-oxoheptanoic acid.

Abstract

7-(1-Naphthyl)-7-oxoheptanoic acid is a novel chemical entity with a structure featuring a naphthalene moiety linked to a heptanoic acid chain via a ketone. A thorough review of the existing scientific literature reveals a notable absence of data regarding its biological activities. This guide, therefore, serves not as a summary of known effects, but as a comprehensive, forward-looking research framework. We provide a structured, multi-tiered plan for the systematic evaluation of this compound's therapeutic potential. Drawing on the established bioactivities of related naphthalene derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects, we propose a series of robust in vitro and cell-based assays to elucidate its biological profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to initiate a thorough investigation into this promising, unexplored molecule.

Introduction: The Case for Investigating 7-(1-Naphthyl)-7-oxoheptanoic Acid

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of naphthalene and its hydroxylated form, naphthol, have been shown to possess a wide range of therapeutic properties, including cytotoxic effects against cancer cell lines, inhibition of key enzymes like acetylcholinesterase and carbonic anhydrase, and potent anti-inflammatory and antimicrobial activities.[1][2][3]